N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
Description
N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a triazine-based compound featuring a 1,3,5-triazine core substituted with two morpholine groups at positions 4 and 6 and a 4-chlorophenylamine group at position 2, stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility due to the morpholine moieties and improved stability from the hydrochloride salt form . The compound is of interest in pharmaceutical and agrochemical research, particularly as a kinase inhibitor or intermediate in drug synthesis .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O2.ClH/c18-13-1-3-14(4-2-13)19-15-20-16(23-5-9-25-10-6-23)22-17(21-15)24-7-11-26-12-8-24;/h1-4H,5-12H2,(H,19,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOQZWXGRNIGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as chloropyramine have been found to target the histamine h1 receptor. This receptor plays a crucial role in allergic reactions, and its inhibition can provide relief from symptoms.
Mode of Action
For instance, Chloropyramine, a first-generation antihistamine, works by competitively and reversibly binding to the histamine H1 receptor, thereby inhibiting the action of endogenous histamine.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to exhibit diverse pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride as an anticancer agent. The compound has shown promising results against various cancer cell lines by inhibiting the PI3K/mTOR signaling pathway, which is crucial for cell growth and proliferation.
Case Study: Antiproliferative Effects
A study demonstrated that derivatives of this compound exhibited antiproliferative activity comparable to cisplatin on SW620 colon cancer cells. The phenyl-containing derivative showed selective anti-proliferation effects, indicating its potential as a targeted cancer therapy .
MAO Inhibition
The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Selective inhibition of MAO-A over MAO-B has been observed, which may result in fewer side effects compared to non-selective inhibitors.
Preliminary Findings
In preliminary biological evaluations, several derivatives displayed MAO-A inhibition comparable to clorgyline without significant acute toxicity . This suggests potential applications in treating mood disorders and neurodegenerative diseases.
COX-II Inhibition
This compound has also been investigated for its anti-inflammatory properties through COX-II inhibition. The compound's structural features contribute to its selectivity and potency against COX-II enzymes.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6a | SW620 | 15 | PI3K/mTOR pathway inhibition |
| 6o | SW620 | 12 | PI3K/mTOR pathway inhibition |
Table 2: MAO Inhibition Potency
| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| 7 | 0.5 | 2.0 | 4:1 |
| 18 | 0.8 | 3.0 | 3.75:1 |
Table 3: COX-II Inhibition Potency
| Compound ID | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| PYZ16 | 0.52 | Celecoxib | 0.78 |
| PYZ33 | 0.30 | Rofecoxib | 0.011 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of 4,6-dimorpholino-1,3,5-triazin-2-amine derivatives. Key structural analogues include:
Commercial Availability and Regulatory Status
- Suppliers : The 4-chlorophenyl derivative is supplied by 15+ vendors (e.g., Hubei Beiao Biomedicine, Shaanxi Kaierkai), while 3-chloro and methoxy variants have fewer suppliers (5–10 vendors) .
- Regulatory Compliance : ISO 9001 and GMP certifications are common among Chinese and Indian suppliers, ensuring pharmacopeial-grade purity (>98%) .
Key Research Findings
- Structure-Activity Relationship (SAR) : Para-substituted halogen or methoxy groups optimize kinase inhibition, while bulky alkyl groups (e.g., isopropyl) reduce target engagement .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride?
- Synthesis : The compound is synthesized via nucleophilic substitution reactions. A triazine precursor (e.g., cyanuric chloride) reacts with 4-chlorophenylamine under reflux conditions in anhydrous toluene, followed by substitution with morpholine groups. Catalysts like potassium carbonate are often used to facilitate amine coupling .
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substitution patterns and purity. Mass spectrometry (MS) validates the molecular ion peak ([M+H]⁺ at m/z 413.3). Elemental analysis ensures stoichiometric ratios (C, H, N, Cl) .
Q. How should researchers design initial biological activity assays for this compound?
- In vitro screening :
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48–72 hours of exposure. Include positive controls (e.g., doxorubicin) .
- Antimicrobial activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Report minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s interaction with PI3K/mTOR or kinase targets?
- Kinase inhibition profiling : Screen against a panel of PI3K isoforms (α, β, γ, δ) and mTOR using ATP-competitive binding assays. Compare inhibition constants (Ki) with structurally related inhibitors (e.g., PQR309, a balanced PI3K/mTOR inhibitor) .
- Structural analysis : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding modes with mTOR’s kinase domain. Prioritize residues forming hydrogen bonds with morpholine oxygen and triazine nitrogen atoms .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modifications :
- Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to enhance kinase binding.
- Substitute morpholine with piperidine to assess steric effects on cellular permeability .
Q. How to resolve contradictions in reported solubility data for this compound?
- Experimental validation :
- Use shake-flask method: Dissolve the compound in PBS (pH 7.4), DMSO, or ethanol. Measure saturation solubility via HPLC-UV at λmax ~260 nm .
- Apply Hansen solubility parameters to predict optimal solvents (e.g., δD, δP, δH for polar aprotic solvents) .
Q. What in vivo models are suitable for preclinical evaluation of this compound?
- Pharmacokinetics (PK) : Administer orally (10–50 mg/kg) to rodents. Collect plasma samples at intervals (0–24 hr) for LC-MS/MS analysis. Calculate AUC, Cmax, and half-life. Note blood-brain barrier (BBB) penetration if applicable .
- Efficacy : Use xenograft models (e.g., MDA-MB-231 breast cancer in nude mice). Monitor tumor volume reduction and compare to vehicle controls .
Methodological Guidance for Data Contradictions
- Bioactivity variability across studies :
- Divergent synthetic yields :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
